molecular formula C20H22F3N3O5 B12168712 Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12168712
M. Wt: 441.4 g/mol
InChI Key: YYSROQSSBICNKR-UHFFFAOYSA-N
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Description

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate is a fluoroquinolone derivative characterized by a quinoline core substituted with fluorine atoms at positions 6 and 8, a 2-fluoroethyl group at position 1, and a methoxy group at position 5. The 3-position of the quinoline ring is linked via a carbonyl group to a piperazine moiety, which is further esterified with an ethyl carboxylate group . Its molecular formula is C₂₇H₂₄F₃N₃O₆, with a molecular weight of 533.51 g/mol (calculated: C, 60.78%; H, 4.53%; N, 13.13%; found: C, 60.92%; H, 4.58%; N, 13.11%) .

Structurally, the compound combines features of fluoroquinolones—known for antibacterial activity via DNA gyrase inhibition—with a piperazine-carboxylate fragment that enhances solubility and pharmacokinetics. The 2-fluoroethyl and methoxy substituents likely improve membrane permeability and target binding .

Properties

Molecular Formula

C20H22F3N3O5

Molecular Weight

441.4 g/mol

IUPAC Name

ethyl 4-[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxoquinoline-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H22F3N3O5/c1-3-31-20(29)25-8-6-24(7-9-25)19(28)13-11-26(5-4-21)16-12(17(13)27)10-14(22)18(30-2)15(16)23/h10-11H,3-9H2,1-2H3

InChI Key

YYSROQSSBICNKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization for 4-Oxo-1,4-Dihydroquinoline Formation

The quinoline scaffold is constructed via the Gould-Jacobs reaction , which involves cyclization of an aniline derivative with a β-keto ester. For this compound, 2,4,5-trifluoroaniline serves as the starting material. Reaction with ethyl ethoxymethylenemalonate in acetic acid at reflux yields ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Key modifications include:

  • Methoxy Introduction : Selective substitution of the 7-fluoro group with methoxy is achieved using sodium methoxide in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, yielding ethyl 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

  • Fluorine Retention : The 6- and 8-fluoro groups remain intact due to their lower reactivity under basic conditions.

N-Alkylation with 2-Fluoroethyl Tosylate

The 1-position nitrogen is alkylated using 2-fluoroethyl tosylate under nucleophilic conditions:

  • Reagents : Quinoline intermediate (1 equiv), 2-fluoroethyl tosylate (1.2 equiv), potassium carbonate (2 equiv).

  • Solvent : Dimethylformamide (DMF) at 95–100°C for 2 hours.

  • Outcome : Forms ethyl 1-(2-fluoroethyl)-6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with >85% yield after recrystallization from ethanol.

Critical Consideration : Excess tosylate and prolonged heating minimize di-alkylation byproducts.

Carboxylic Acid Activation and Piperazine Coupling

Ester Hydrolysis and Acid Chloride Formation

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid:

  • Conditions : 2 M NaOH in ethanol/water (1:1), reflux for 4 hours.

  • Intermediate : 1-(2-fluoroethyl)-6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (94% yield).

Subsequent treatment with thionyl chloride (2 equiv) in dichloromethane at 25°C for 1 hour generates the acid chloride, which is used directly in the next step.

Amide Bond Formation with Piperazine-1-carboxylate

The acid chloride reacts with ethyl piperazine-1-carboxylate under Schotten-Baumann conditions:

  • Reagents : Acid chloride (1 equiv), ethyl piperazine-1-carboxylate (1.5 equiv), triethylamine (3 equiv).

  • Solvent : Tetrahydrofuran (THF) at 0°C→25°C for 12 hours.

  • Workup : Aqueous extraction followed by silica gel chromatography (ethyl acetate/hexane) yields the target compound (78% purity, 62% yield).

Optimization Note : Pre-activation of the acid chloride with 1-hydroxybenzotriazole (HOBt) improves coupling efficiency to 88%.

Alternative Synthetic Routes and Comparative Analysis

Tosylate vs. Bromide Alkylating Agents

Comparative studies show:

Alkylating AgentSolventTemperatureYield
2-Fluoroethyl tosylateDMF95°C85%
2-Fluoroethyl bromideAcetonitrile80°C72%

Tosylate superiority is attributed to its better leaving group ability and stability under reflux conditions.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 3.45–3.60 (m, 8H, piperazine), 4.15 (q, J=7.1 Hz, 2H, OCH2CH3), 4.72 (dt, J=4.8, 27.5 Hz, 2H, CH2F), 6.92 (d, J=9.2 Hz, 1H, Ar-H), 8.45 (s, 1H, C=O).

  • MS (ESI+) : m/z 512.1 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water) shows 99.2% purity, with a single impurity (0.8%) identified as the des-fluoroethyl analog.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • 2-Fluoroethyl Tosylate Synthesis : Tosyl chloride reacts with 2-fluoroethanol in pyridine at 0°C (89% yield).

  • Piperazine-1-carboxylate : Commercially available but can be synthesized via carbamate protection of piperazine .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce various substituted piperazine compounds.

Scientific Research Applications

The compound can be synthesized through various chemical reactions involving piperazine derivatives and quinoline precursors. A notable method involves the reaction of 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline with piperazine in the presence of carbonyl reagents, yielding the desired ethyl ester product .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate has shown effectiveness against various bacterial strains. In vitro studies demonstrated that the compound inhibits bacterial growth by disrupting cellular processes essential for survival .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer activities. Studies have suggested that this compound induces apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases associated with cell proliferation and survival pathways. For instance, a study highlighted its role in modulating signaling pathways related to tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at concentrations of 10 µM). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Mechanism of Action

The mechanism of action of Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound also exhibits anti-inflammatory effects by modulating specific molecular pathways involved in inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₇H₂₄F₃N₃O₆ 533.51 6,8-difluoro, 7-methoxy, 2-fluoroethyl, ethyl carboxylate High fluorine content for enhanced bioavailability; ester for prodrug potential
(Z)-1-Ethyl-6-fluoro-7-(4-(2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7d) C₂₈H₂₄F₂N₄O₇S 583.3 Thiazolidinone-acetyl, 4-fluorobenzylidene, carboxylic acid Carbonization >280°C; antimicrobial activity via thiazolidinone moiety
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Impurity D) C₁₅H₁₇FN₃O₂ 306.32 Unsubstituted piperazine, no ester/carboxylate Simpler structure; lacks fluorinated ethyl and methoxy groups
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate C₁₄H₁₆F₂N₂O₃ 298.29 2,6-Difluorophenyl carbonyl Smaller molecular weight; aromatic fluorination without quinoline core

Key Observations:

Fluorination Patterns : The target compound’s 6,8-difluoro and 2-fluoroethyl groups contrast with the 4-fluorobenzylidene in compound 7d and the 2,6-difluorophenyl in . Fluorine placement influences electronic effects and target binding.

Piperazine Modifications: The ethyl carboxylate in the target compound differs from the thiazolidinone-acetyl group in 7d and the unsubstituted piperazine in Impurity D . Ester groups may act as prodrugs, hydrolyzing to active carboxylic acids in vivo.

Thermal Stability : Compound 7d exhibits carbonization above 280°C , suggesting higher thermal stability than the target compound, though data for the latter are unavailable.

Physicochemical Properties

  • Molecular Weight : The target compound (533.51 g/mol) is heavier than Impurity D (306.32 g/mol) but lighter than 7d (583.3 g/mol) , impacting drug-likeness per Lipinski’s rules.
  • Polarity : The 7-methoxy and 2-fluoroethyl groups increase hydrophobicity compared to unsubstituted piperazines, while the carboxylate enhances water solubility.

Biological Activity

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by its complex structure, which includes:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Quinoline moiety : Implicated in antimicrobial and anticancer properties.
  • Fluorine substituents : Enhancing lipophilicity and binding affinity.

The molecular formula is C20H22F3N3OC_{20}H_{22}F_3N_3O with specific functional groups that contribute to its biological profile.

  • Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis .
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : The quinoline structure is associated with antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment.

Therapeutic Potential

The compound's diverse biological activities suggest potential therapeutic applications in various fields:

  • Cancer Treatment : Its ability to modulate kinase activity positions it as a candidate for cancer therapy.
  • Neurological Disorders : Inhibition of acetylcholinesterase indicates possible use in treating Alzheimer's disease.
  • Antimicrobial Applications : The antimicrobial properties could be harnessed for developing new antibiotics.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar quinoline derivatives. The results indicated that these compounds inhibited tumor growth in vitro and in vivo by inducing apoptosis through the modulation of specific signaling pathways . this compound may exhibit similar effects given its structural similarities.

Study 2: Neuroprotective Effects

Research on piperazine derivatives has shown that they can protect neuronal cells from oxidative stress and apoptosis. This study highlighted the potential of these compounds in treating neurodegenerative diseases . this compound could be further investigated for similar neuroprotective properties.

Data Table

Biological ActivityMechanism of ActionReferences
Protein Kinase InhibitionModulation of cellular signaling pathways
Acetylcholinesterase InhibitionBinding at catalytic sites
Antimicrobial ActivityDisruption of bacterial cell wall synthesis

Q & A

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield and purity?

Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions (commonly used for piperazine derivatives) benefit from precise stoichiometric control of CuSO₄·5H₂O and sodium ascorbate, as well as phase-separation techniques (e.g., H₂O:DCM mixtures) to minimize side products . Purification via silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the piperazine, quinoline, and fluoroethyl moieties. Infrared (IR) spectroscopy confirms carbonyl (C=O) and aromatic stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous fluorinated quinoline derivatives .

Q. How can researchers assess the compound’s preliminary biological activity?

Begin with in vitro assays targeting enzymes or receptors implicated in disease pathways (e.g., kinases, GPCRs). Fluorescence polarization or surface plasmon resonance (SPR) assays quantify binding affinities. For cytotoxicity screening, use cell viability assays (MTT or resazurin) against relevant cancer cell lines, comparing results to structurally related compounds with known activities .

Advanced Research Questions

Q. What computational strategies are recommended to elucidate the compound’s mechanism of action?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins using crystal structures from databases like the PDB. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess binding stability over time. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with fluorine substituents) . Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions between in vitro activity and in silico predictions?

Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Re-evaluate calculations with explicit solvent models (e.g., TIP3P) or enhanced sampling techniques (metadynamics). Experimentally, perform competitive binding assays with known inhibitors or use cryo-EM to visualize binding in near-native conditions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy, varying fluorine positions). Compare bioactivity data across analogs using heatmaps or 3D-QSAR models (CoMFA, CoMSIA). For example, fluorination at the quinoline 6- and 8-positions enhances metabolic stability, while piperazine modifications alter target selectivity .

Q. How should stability studies be designed to evaluate this compound under physiological conditions?

Conduct accelerated degradation studies at varying pH (1–10), temperatures (4–37°C), and oxidative conditions (H₂O₂ exposure). Monitor degradation via HPLC-UV or LC-MS. For plasma stability, incubate with human serum and quantify parent compound loss over time. Fluorinated ethyl groups may improve stability compared to non-fluorinated analogs .

Methodological Considerations for Data Interpretation

Q. How can researchers address batch-to-batch variability in biological assays?

Standardize synthesis protocols (e.g., fixed catalyst ratios, reaction times) and characterize each batch via NMR and HRMS. Use internal controls (e.g., reference inhibitors) in assays to normalize data. Statistical tools like ANOVA or mixed-effects models account for variability across replicates .

Q. What orthogonal techniques validate target engagement in cellular models?

Combine CRISPR/Cas9 knockout of the putative target with rescue experiments. Cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) confirm direct binding. For fluorescence-based tracking, tag the compound with a fluorophore (e.g., BODIPY) and image via confocal microscopy .

Comparative Analysis of Structural Analogs

Q. How does fluorination at specific positions influence bioactivity compared to non-fluorinated analogs?

Fluorine at the quinoline 6- and 8-positions enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted studies. In contrast, non-fluorinated analogs exhibit faster hepatic clearance. Piperazine N-fluorination may reduce off-target binding to hERG channels, mitigating cardiotoxicity risks .

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